molecular formula C5H12ClNO3 B2738748 (2S)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride CAS No. 2580101-11-5

(2S)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride

Cat. No.: B2738748
CAS No.: 2580101-11-5
M. Wt: 169.61
InChI Key: ZXVSUEAZNIFFDT-WCCKRBBISA-N
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Description

(2S)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure and properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of starting materials such as 4-hydroxybutanoic acid and methylamine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are often employed to maintain consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.

Scientific Research Applications

(2S)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2S)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-quinolones
  • (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic acid

Uniqueness

Compared to similar compounds, (2S)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

(2S)-4-hydroxy-2-(methylamino)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-6-4(2-3-7)5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVSUEAZNIFFDT-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCO)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCO)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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